(2-Hydroxyethyl)triphenylphosphonium chloride

Catalog No.
S1905107
CAS No.
23250-03-5
M.F
C20H20ClOP
M. Wt
342.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Hydroxyethyl)triphenylphosphonium chloride

CAS Number

23250-03-5

Product Name

(2-Hydroxyethyl)triphenylphosphonium chloride

IUPAC Name

2-hydroxyethyl(triphenyl)phosphanium;chloride

Molecular Formula

C20H20ClOP

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C20H20OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1

InChI Key

NOEABYSOSUWXKG-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Proteomics Research

(2-HETPh3Cl) is a valuable tool in proteomics, the study of proteins within a cell. One key application is its use in protein enrichment techniques. Due to its lipophilic (fat-loving) properties, (2-HETPh3Cl) can selectively partition into cellular membranes. This allows researchers to isolate and enrich for membrane-bound proteins, which are crucial for many cellular functions but often present at lower concentrations compared to cytosolic (water-soluble) proteins. []

Several studies have employed (2-HETPh3Cl) for membrane protein enrichment, improving the identification and characterization of these important molecules. [, ]

Mitochondrial Targeting

Mitochondria are the powerhouses of cells, responsible for energy production. (2-HETPh3Cl) possesses the unique ability to target and accumulate within mitochondria due to its positive charge and lipophilicity. This property makes it a valuable tool for delivering therapeutic agents or probes specifically to mitochondria. []

(2-Hydroxyethyl)triphenylphosphonium chloride is a quaternary ammonium compound with the molecular formula C20_{20}H20_{20}ClOP and a molecular weight of 342.80 g/mol. It appears as a white crystalline powder and is known for its applications in biochemical research, particularly in proteomics. The compound features a triphenylphosphonium cation, which is recognized for its ability to penetrate biological membranes, making it valuable in various biochemical contexts .

Typical of phosphonium salts. Notably, it can undergo:

  • Nucleophilic Substitution: The chloride ion can be replaced by various nucleophiles, forming new phosphonium salts.
  • Reduction Reactions: The phosphonium group can be reduced to yield phosphines under appropriate conditions.
  • Decomposition: Upon heating or in the presence of strong bases, it may decompose to yield triphenylphosphine and other by-products .

This compound exhibits notable biological activities due to its ability to cross cell membranes. It has been studied for its potential role in:

  • Antimicrobial Activity: Some studies indicate that (2-Hydroxyethyl)triphenylphosphonium chloride may have inhibitory effects on certain bacterial strains.
  • Cellular Uptake: Its lipophilic nature allows it to facilitate the delivery of therapeutic agents into cells, enhancing drug efficacy .

The synthesis of (2-Hydroxyethyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 2-chloroethanol. The general procedure includes:

  • Reactants Preparation: Triphenylphosphine and 2-chloroethanol are mixed in an appropriate solvent.
  • Reaction Conditions: The mixture is heated under reflux conditions to promote the formation of the phosphonium salt.
  • Isolation: The product is precipitated out by adding a non-solvent or through crystallization techniques, followed by purification steps such as recrystallization .

(2-Hydroxyethyl)triphenylphosphonium chloride finds applications in various fields:

  • Biochemical Research: It is utilized as a biochemical reagent in proteomics and cellular studies.
  • Drug Delivery Systems: Its ability to penetrate cell membranes makes it suitable for developing targeted drug delivery systems.
  • Biological Assays: It is employed in assays that require membrane permeation for effective compound delivery .

Studies have shown that (2-Hydroxyethyl)triphenylphosphonium chloride interacts with cellular components, influencing membrane dynamics and potentially modulating cellular responses. These interactions are crucial for understanding its role in drug delivery and antimicrobial activity. Further research is needed to elucidate the specific mechanisms involved in these interactions .

Several compounds share structural similarities with (2-Hydroxyethyl)triphenylphosphonium chloride, including:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphineLacks the hydroxyethyl group; used as a reducing agent.
Benzyltriphenylphosphonium chlorideQuaternary AmmoniumContains a benzyl group instead of hydroxyethyl; used in organic synthesis.
Ethyltriphenylphosphonium bromideQuaternary AmmoniumSimilar structure but with bromide; used in organic transformations.

The uniqueness of (2-Hydroxyethyl)triphenylphosphonium chloride lies in its hydroxyethyl group, which enhances its solubility and biological activity compared to other phosphonium salts. This functional group allows it to interact more effectively with biological membranes, making it particularly valuable in pharmacological applications .

The solubility characteristics of (2-Hydroxyethyl)triphenylphosphonium chloride demonstrate a pronounced preference for polar solvents, consistent with its ionic nature and the presence of both cationic phosphonium and anionic chloride components. The compound exhibits exceptional solubility in water, with reported values suggesting concentrations exceeding 10 milligrams per milliliter [1]. This high aqueous solubility can be attributed to strong ion-dipole interactions between the ionic compound and water molecules, enhanced by hydrogen bonding capabilities of the terminal hydroxyl group present in the hydroxyethyl substituent.

In polar protic solvents such as ethanol and methanol, (2-Hydroxyethyl)triphenylphosphonium chloride demonstrates substantial solubility [2] [3]. The mechanism underlying this behavior involves ion-dipole interactions between the ionic species and the polar solvent molecules, supplemented by hydrogen bonding between the hydroxyl group of the compound and the hydroxyl groups of the alcoholic solvents [4] [5]. The solubility in ethanol is particularly notable, as structural analogs of hydroxyl-containing phosphonium compounds have been observed to achieve significant dissolution in this medium.

Polar aprotic solvents such as acetonitrile and tetrahydrofuran provide moderate to high solubility for the compound [6] [7]. The dissolution mechanism in these solvents primarily relies on ion-dipole interactions, though the absence of protic sites limits the hydrogen bonding contributions that enhance solubility in protic media. Tetrahydrofuran, despite its aprotic nature, can provide weak coordination through its oxygen atom to the phosphonium center, facilitating dissolution to some extent.

The compound exhibits markedly poor solubility in non-polar solvents such as hexane, cyclohexane, and toluene [8] [6]. This behavior aligns with the fundamental principle that ionic compounds generally demonstrate limited solubility in non-polar media due to inadequate solvation of the charged species. Even toluene, which possesses some capacity for π-interactions with the triphenylphosphonium aromatic rings, provides insufficient stabilization to overcome the energetic cost of separating the ionic species from their crystalline lattice [9] [10].

Solvent CategoryRepresentative SolventsSolubility LevelPrimary Solvation Mechanism
Polar ProticWater, Ethanol, MethanolHighIon-dipole interactions, hydrogen bonding
Polar AproticAcetonitrile, THFModerate to HighIon-dipole interactions
Non-polar AromaticToluene, BenzeneLowLimited π-interactions
Non-polar AliphaticHexane, CyclohexaneVery LowPoor ionic solvation

Thermal Stability and Decomposition Pathways

The thermal stability profile of (2-Hydroxyethyl)triphenylphosphonium chloride reveals a complex decomposition behavior that proceeds through multiple distinct pathways depending on the temperature regime. The compound exhibits a melting point of 234-235°C [1], above which thermal decomposition processes begin to manifest.

Thermogravimetric analysis studies of structurally related phosphonium compounds indicate that the initial thermal decomposition typically commences around 300-350°C, corresponding to approximately 5 percent weight loss [11] [12]. At these temperatures, the primary decomposition pathway involves nucleophilic substitution reactions at the phosphonium center, facilitated by the increasing thermal energy and the nucleophilic nature of the chloride anion [13] [14].

The hydroxyl functionality present in (2-Hydroxyethyl)triphenylphosphonium chloride introduces additional thermal decomposition pathways not observed in simple alkyl phosphonium analogs. Research on hydroxyl-functionalized ionic liquids demonstrates that the presence of hydroxyl groups can either enhance or diminish thermal stability depending on the specific anion involved [11]. In compounds containing chloride anions, the hydroxyl group may participate in intramolecular hydrogen bonding that could stabilize the structure at intermediate temperatures.

As temperatures progress beyond 350°C, β-elimination reactions become predominant, leading to the formation of triphenylphosphine oxide and volatile alkene products [13] [15]. The mechanism involves the abstraction of a β-hydrogen from the hydroxyethyl chain, resulting in the elimination of ethylene and the formation of triphenylphosphine oxide as a major thermal decomposition product. This pathway is characteristic of phosphonium compounds bearing alkyl substituents with available β-hydrogens.

At temperatures exceeding 450°C, complete thermal degradation occurs, producing phosphoric acid derivatives and carbonaceous residue [12] [16]. The aromatic triphenyl substituents undergo thermal cracking at these elevated temperatures, contributing to the formation of benzene and other aromatic decomposition products.

Temperature Range (°C)Primary Decomposition ProcessMajor Products
150-250Dehydration and structural rearrangementWater vapor, modified phosphonium species
250-350Nucleophilic substitution at phosphonium centerEthylene, triphenylphosphine oxide
350-450β-elimination and aromatic degradationBenzene, phosphine oxides, carbonaceous residue
>450Complete thermal decompositionPhosphoric acid derivatives, carbon residue

Surface Activity and Colloidal Properties

(2-Hydroxyethyl)triphenylphosphonium chloride exhibits notable surface-active properties characteristic of amphiphilic phosphonium compounds. The molecular structure combines the hydrophilic ionic head group with the relatively hydrophobic triphenylphosphonium moiety, creating the amphiphilic character necessary for surface activity [17] [18].

The critical micelle concentration of phosphonium-based surfactants typically ranges from 0.10 to 1.0 millimolar, significantly lower than comparable ammonium surfactants [17] [19]. This enhanced surface activity can be attributed to the larger size and lower charge density of the phosphonium cation compared to ammonium analogs, resulting in reduced electrostatic repulsion between head groups in micellar aggregates [20] [21].

The presence of the hydroxyl group in the hydroxyethyl substituent introduces additional hydrophilic character that can influence the critical micelle concentration and aggregate structure. Hydroxyl-containing surfactants often demonstrate enhanced hydrogen bonding capabilities with water molecules at the aggregate interface, potentially leading to more stable micellar structures and altered surface tension reduction properties [22] [18].

Dynamic surface tension measurements of related phosphonium surfactants reveal that these compounds can achieve surface tension values as low as 30-35 millinewtons per meter at concentrations above the critical micelle concentration [17] [22]. The adsorption kinetics at the air-water interface typically follow mixed kinetic-diffusion controlled mechanisms, with the bulky phosphonium head group influencing the rate of surface orientation and packing.

The compound's ability to form stable colloidal aggregates in aqueous solution depends on the balance between hydrophilic and hydrophobic interactions. The triphenylphosphonium core provides sufficient hydrophobic character to drive aggregate formation, while the chloride counterion and hydroxyl group contribute to the hydrophilic stabilization of the aggregate-water interface [23] [21].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23250-03-5

Dates

Last modified: 08-16-2023

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